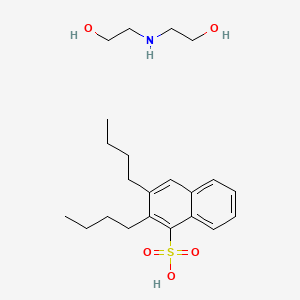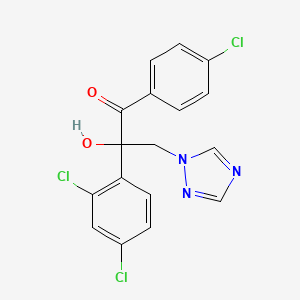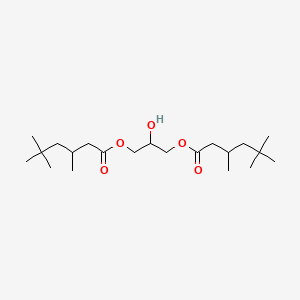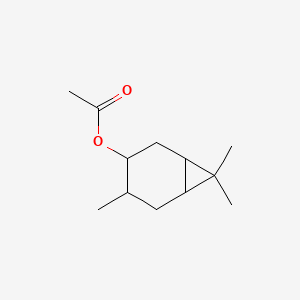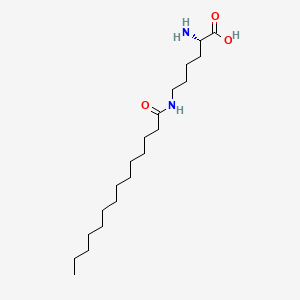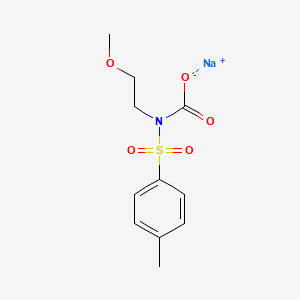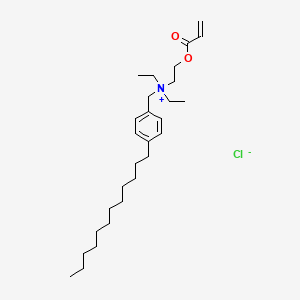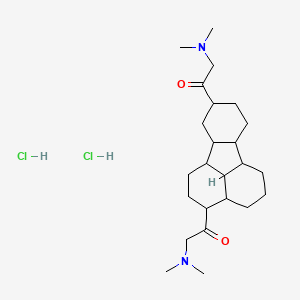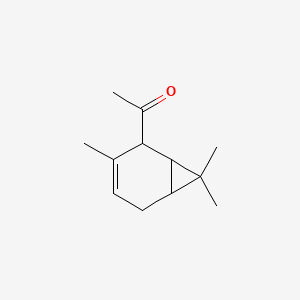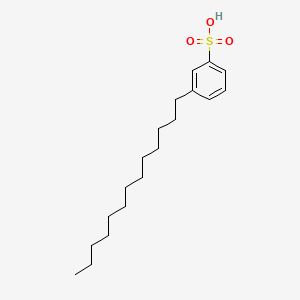
3-tridecylbenzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tridecylbenzenesulfonic acid is an organic compound with the molecular formula C19H32O3S. It is a member of the benzenesulfonic acid family, characterized by a long tridecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tridecylbenzenesulfonic acid typically involves the sulfonation of tridecylbenzene. This process is carried out by reacting tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure the efficient production of the sulfonic acid.
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using continuous reactors to produce large quantities of this compound. The use of sulfur trioxide as the sulfonating agent is common due to its high reactivity and efficiency in producing sulfonic acids .
Chemical Reactions Analysis
Types of Reactions: 3-Tridecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfonate or sulfinate derivatives.
Reduction: Sulfinate or sulfonate derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
3-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a surfactant to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 3-tridecylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar surfactant properties.
Dodecylbenzenesulfonic acid: Another member of the benzenesulfonic acid family with a shorter alkyl chain.
Hexadecylbenzenesulfonic acid: A compound with a longer alkyl chain, offering different surfactant properties.
Uniqueness: 3-Tridecylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .
Properties
CAS No. |
531501-82-3 |
|---|---|
Molecular Formula |
C19H32O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22) |
InChI Key |
LFJSGUQNGOABGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


